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4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

Cat. No.: B1316427
CAS No.: 2104-03-2
M. Wt: 207.25 g/mol
InChI Key: VRGOXHGWPUMECB-UHFFFAOYSA-N
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Description

Academic Significance of 1,3-Thiazole Core Structures in Contemporary Organic Chemistry

The 1,3-thiazole ring is a foundational scaffold in heterocyclic chemistry, recognized for its widespread presence in both natural products and synthetic molecules of significant pharmacological value. researchgate.net Its importance is underscored by its incorporation into the structure of numerous clinically approved drugs, demonstrating a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, antihypertensive, and antidiabetic properties. researchgate.net

The versatility of the thiazole (B1198619) nucleus makes it a privileged structure in drug discovery. It serves as a versatile building block for creating diverse derivatives, allowing chemists to modulate biological activity through structural modifications. The stability of the aromatic thiazole ring and the potential for substitution at various positions enable the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research has consistently shown that compounds featuring the thiazole moiety can interact with a wide range of biological targets, including enzymes and receptors, leading to their therapeutic effects. This has cemented the 1,3-thiazole core as a structure of high academic and industrial importance in the ongoing search for novel therapeutic agents.

Overview of Research Directions on 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one and Related Thiazole Derivatives

While dedicated research specifically on this compound is not extensively documented in publicly available literature, the research directions can be understood through the study of its close structural analogs and derivatives. The primary areas of investigation for 4-aryl-1,3-thiazole compounds revolve around their synthesis and the evaluation of their biological activities.

Synthesis: The synthesis of 4-aryl-1,3-thiazol-2(3H)-ones and their thione analogs typically involves the Hantzsch thiazole synthesis or related methodologies. A common approach is the cyclocondensation reaction of an α-haloketone (like 2-bromo-1-(4-methoxyphenyl)ethanone) with a suitable sulfur-containing nucleophile such as thiourea (B124793) or a dithiocarbamate (B8719985). Modifications of this process allow for the introduction of various substituents on the thiazole ring to create libraries of related compounds for biological screening.

Biological and Pharmacological Investigations: Research into derivatives of the 4-(4-methoxyphenyl)-thiazole core has explored a range of potential therapeutic applications.

Anticancer Activity: This is a significant area of research. Derivatives are often evaluated for their ability to inhibit the growth of various cancer cell lines. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were developed and showed potent antiproliferative activity against melanoma and prostate cancer cells, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of tubulin polymerization. nih.gov Another study on [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide demonstrated its cytotoxic effects on a panel of human tumor cell lines, with leukemia cells being particularly sensitive. The growth inhibitory activities are detailed in the table below.

Table 1: In Vitro Growth Inhibitory Activity of a 4-(4-Methoxyphenyl)-thiazole Derivative Data pertains to [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide.

Cell LineTissue OriginIC₅₀ (µg/mL)
HL-60 Leukemia7.5
Jurkat Leukemia8.9
HepG2 Liver15.6
KB-3-1 Cervical16.3
A549 Lung19.8
U251 Glioma20.3
U373 Glioma21.2
T98G Glioma22.4
MCF-7 Breast23.1

Antimicrobial and Antifungal Activity: The thiazole nucleus is a well-known pharmacophore in antimicrobial agents. Research on N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides, which share the 4-aryl-thiazol-2-one skeleton, has identified compounds with broad-spectrum activity against bacteria like E. coli and S. aureus, and fungi such as A. niger and S. cerevisiae. researchgate.net Similarly, other studies on new heteroaryl(aryl) thiazole derivatives have shown them to possess moderate to good antibacterial and antifungal potential. nih.gov

Anti-inflammatory Activity: The structural similarity of the 4-aryl-thiazole core to known anti-inflammatory agents has prompted investigations in this area. For instance, derivatives of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione have been synthesized as potential selective COX-2 inhibitors, a major target for anti-inflammatory drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B1316427 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one CAS No. 2104-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGOXHGWPUMECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508682
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-03-2
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-OL
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Synthetic Methodologies and Reaction Pathways for 4 4 Methoxyphenyl 1,3 Thiazol 2 3h One and Analogues

Classical and Contemporary Approaches to 1,3-Thiazol-2(3H)-one Scaffolds

The foundational methods for constructing the thiazole (B1198619) ring have been refined over many years, offering reliable pathways to the desired heterocyclic systems.

Hantzsch Thiazole Synthesis and its Adaptations for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole derivatives. scribd.com This reaction classically involves the condensation of an α-haloketone with a thioamide. nih.govijper.org For the synthesis of compounds like this compound, this method can be adapted by using 2-bromo-1-(4-methoxyphenyl)ethan-1-one as the α-haloketone and thiourea (B124793) or its derivatives as the thioamide component.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. A closely related synthesis yielding a key intermediate, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, involves the reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea. nih.govmdpi.com The reaction is typically carried out in ethanol (B145695) under reflux conditions, followed by basification with sodium bicarbonate to yield the final product. nih.gov This approach is highly versatile for producing various 2-amino-4-arylthiazoles.

Reactant 1Reactant 2SolventConditionsProductRef
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneThioureaEthanolReflux, 45 min, then NaHCO34-(3,4,5-Trimethoxyphenyl)thiazol-2-amine nih.gov
α-HaloketonesThioamidesVariousCondensationThiazole derivatives scribd.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEtOH/WaterConventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives nih.gov

Acid-Catalyzed Cyclization Reactions of Thiourea Derivatives

Acid-catalyzed cyclization is a common strategy for the synthesis of various heterocyclic compounds, including thiazole derivatives. In the context of this compound synthesis, this approach typically involves the reaction of a thiourea derivative with a suitable carbonyl compound or its equivalent under acidic conditions. The acid catalyst facilitates the condensation and subsequent intramolecular cyclization to form the thiazole ring.

For instance, the synthesis of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, an analogue of the target compound, involves a cyclocondensation reaction followed by dehydration with 80% sulfuric acid. sci-hub.se In this case, the acid promotes the elimination of water from a cyclic intermediate, leading to the formation of the final thiazole thione product. sci-hub.se While direct examples for the specific target compound are less common in literature, the principle of using acid catalysis to drive the cyclization and dehydration of thiourea-derived intermediates is a well-established synthetic tool.

Modern Synthetic Strategies for this compound Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient, atom-economical, and environmentally benign methods for constructing thiazole and thiazolidinone scaffolds.

Three-Component Reactions for Thiazole-2(3H)-thione Formation

Three-component reactions have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from simple starting materials. For the synthesis of thiazole-2(3H)-thione analogues, a notable example is the reaction between an aniline (B41778) derivative, carbon disulfide, and an α-haloketone.

In a specific application, various aniline derivatives are reacted with carbon disulfide and triethylamine (B128534) to form a dithiocarbamate (B8719985) intermediate in situ. This intermediate then undergoes a cyclocondensation reaction with 2-bromo-1-(4-methylsulfonylphenyl)ethanone to yield 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives. sci-hub.se This method avoids the isolation of potentially unstable intermediates and provides a streamlined route to the desired products. sci-hub.se

Component 1Component 2Component 3Catalyst/ReagentProductRef
Aniline derivativesCarbon disulfide2-Bromo-1-(4-methylsulfonylphenyl)ethanoneTriethylamine, then H2SO44-(4-Methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives sci-hub.se
Aryl amineAlkylisothiocyanateα-Haloketones[omim][OH] (ionic liquid)3-Alkyl-2-(arylimino)-4-aryl-3H-thiazole derivatives researchgate.net

Condensation and Cyclization Protocols for Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are structurally related to 1,3-thiazol-2(3H)-ones and are often synthesized through multicomponent condensation reactions. A common and versatile method involves the one-pot reaction of an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov

This reaction proceeds through the initial formation of a Schiff base from the condensation of the amine and aldehyde. Subsequent reaction with thioglycolic acid leads to the formation of the thiazolidin-4-one ring. Various catalysts, such as anhydrous ZnCl2, can be employed to facilitate the cyclo-condensation. nih.gov This methodology has been widely used to generate large libraries of substituted thiazolidin-4-ones for biological screening. For example, a series of N-(2-aryl-4-oxothiazolidin-3-yl) acetamides were synthesized by the cyclo-condensation of Schiff's bases with 2-mercaptoacetic acid in the presence of anhydrous ZnCl2. nih.gov

AmineAldehydeSulfur SourceConditionsProductRef
Hydrazide Schiff's bases-Mercaptoacetic acidDMF, ZnCl2, refluxN-(2-aryl-4-oxothiazolidin-3-yl)-acetamides nih.gov
2-Aminopyrimidine derivativesAromatic aldehydesMercaptoacetic acidTHF, DCC, 0°C to RT4-Thiazolidinone derivatives nih.gov
5-Substituted phenyl-1,3,4-thiadiazol-2-aminesSubstituted benzaldehydes2-Mercaptoacetic acidOne-pot multicomponent reactionThiazolidine-4-one molecular hybrids nih.gov

Microwave-Assisted and Solvent-Free Cyclization Techniques

To address the growing need for sustainable and efficient chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have been increasingly applied to the synthesis of thiazole and thiazolidinone derivatives. bepls.com Microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the products compared to conventional heating methods. nih.govbeilstein-journals.org

A pertinent example is the microwave-assisted synthesis of 2-cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide. This reaction, involving the cyclization of (E)-N'-(4-methoxybenzylidene)-2-cyanoacetohydrazide with 2-mercaptoacetic acid, demonstrates the utility of microwave irradiation in constructing the 4-methoxyphenyl-thiazolidinone core structure with improved yield compared to conventional methods. jchps.com Furthermore, solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been shown to proceed rapidly, yielding 2-aminothiazoles in good yields without the need for a catalyst. organic-chemistry.org

ReactantsMethodConditionsProductYield (MWI)Yield (Conv.)Ref
(E)-N'-(4-methoxybenzylidene)-2-cyanoacetohydrazide, 2-mercaptoacetic acidMicrowave Irradiation-2-Cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide78%73% jchps.com
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthioureaMicrowave IrradiationMethanol, 90°C, 30 minN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines95%Lower nih.gov
Aryl ketones, thiosemicarbazide, phenacyl bromidesMicrowave IrradiationSolvent-free, 300W, 30-175sHydrazinyl thiazoles-- bepls.com

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. Its core structure possesses multiple reactive sites that allow for systematic modification and the introduction of diverse chemical functionalities. These derivatization strategies are pivotal for exploring the structure-activity relationships of this class of compounds. The primary sites for functionalization include the nitrogen atom at the 3-position (N-3) and the carbon atom at the 5-position (C-5) of the thiazole ring.

Introduction of Varied Substituents at the Thiazole Ring Positions

The modification of the thiazole ring is a key strategy for modulating the physicochemical and biological properties of the parent compound. Reactions can be targeted to specific positions to introduce a variety of substituents, thereby creating a library of analogues.

N-Alkylation and N-Arylation at the 3-Position: The nitrogen atom at the N-3 position of the thiazol-2(3H)-one ring is a nucleophilic center and can readily undergo substitution reactions. N-alkylation is commonly achieved by treating the parent compound with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). This reaction attaches an alkyl chain to the nitrogen atom.

Similarly, N-arylation can be accomplished through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann coupling. organic-chemistry.org These methods involve reacting the thiazolone with an arylboronic acid or an aryl halide in the presence of a copper catalyst and a base, allowing for the introduction of various substituted or unsubstituted aryl groups at the N-3 position. organic-chemistry.org

Electrophilic Substitution at the 5-Position: The carbon atom at the C-5 position of the thiazole ring is susceptible to electrophilic substitution, particularly when this position is unsubstituted. Halogenation, such as bromination, is a common initial step for functionalization. This reaction is typically carried out using N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride, often with a radical initiator. The resulting 5-bromo derivative is a valuable intermediate. The bromine atom can then be replaced by various other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkynyl, or alkenyl substituents at the C-5 position.

The table below summarizes common derivatization reactions for the 4-aryl-1,3-thiazol-2(3H)-one core.

PositionReaction TypeTypical ReagentsResulting Substituent
N-3N-AlkylationAlkyl Halide (R-X), Base (e.g., NaH, K₂CO₃)Alkyl group (-R)
N-3N-ArylationArylboronic Acid (Ar-B(OH)₂) or Aryl Halide (Ar-X), Copper CatalystAryl group (-Ar)
C-5Electrophilic BrominationN-Bromosuccinimide (NBS)Bromo group (-Br)
C-5Suzuki Coupling (from 5-bromo derivative)Arylboronic Acid (Ar-B(OH)₂), Palladium Catalyst, BaseAryl group (-Ar)
C-5Sonogashira Coupling (from 5-bromo derivative)Terminal Alkyne (R-C≡CH), Palladium/Copper Catalyst, BaseAlkynyl group (-C≡CR)

Synthesis of Fused Heterocyclic Systems Containing the 1,3-Thiazole Moiety

The 4-(4-methoxyphenyl)-1,3-thiazole (B162873) core is an important building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest as they often exhibit unique biological activities. The synthesis of these fused systems typically involves multi-step sequences where the thiazole ring is annulated with another heterocyclic ring.

Synthesis of Thiazolo[4,5-d]pyrimidines: The thiazolo[4,5-d]pyrimidine (B1250722) skeleton is a purine (B94841) analogue that can be synthesized from appropriately functionalized thiazole precursors. d-nb.inforesearchgate.net A common synthetic route involves the construction of a 2,4-disubstituted-5-aminothiazole. Starting from a precursor to this compound, the 2-oxo group can be converted to a 2-amino group, and an amino or cyano group can be introduced at the C-5 position. The resulting 5-aminothiazole or 5-cyanothiazole derivative can then undergo cyclocondensation with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. For example, cyclization of a 5-aminothiazole-4-carboxamide (B1282440) with formamide (B127407) or formic acid can yield the thiazolo[4,5-d]pyrimidin-7(6H)-one core. mdpi.com Solid-phase synthesis techniques have also been developed to efficiently generate libraries of these fused derivatives. mdpi.comrsc.org

Synthesis of Thiazolo[3,2-a]pyrimidines and Thiazolo[3,2-a]pyridines: The synthesis of thiazolo[3,2-a]pyrimidines and related fused systems often utilizes the reactivity of the sulfur and nitrogen atoms of the thiazole ring. researchgate.netnih.gov The this compound exists in tautomeric equilibrium with its thiol form, 4-(4-methoxyphenyl)-1,3-thiazole-2-thiol. This thiol tautomer can act as a binucleophile. For instance, reaction with α,β-unsaturated ketones or esters, or with β-keto esters, can lead to a Michael addition followed by an intramolecular cyclization and dehydration to form the thiazolo[3,2-a]pyrimidine ring system. researchgate.net Similarly, reaction with α-haloketones can lead to S-alkylation followed by cyclization to yield thiazolo[3,2-a]pyridinium derivatives. researchgate.net These reactions provide a robust method for constructing these bicyclic and tricyclic heterocyclic frameworks.

The following table outlines general strategies for synthesizing fused systems from thiazole precursors.

Target Fused SystemGeneral Synthetic StrategyKey Thiazole PrecursorTypical Cyclization Reagents
Thiazolo[4,5-d]pyrimidineCyclocondensation5-Amino-4-carboxamidothiazole or related derivativesFormamide, Formic Acid, Orthoesters d-nb.inforesearchgate.net
Thiazolo[3,2-a]pyrimidineCyclocondensation / Michael AdditionThiazole-2-thione or 3,4-dihydropyrimidine-2-thioneβ-Keto esters, α,β-Unsaturated ketones, Chloroacetic acid researchgate.net
Thiazolo[3,2-a]pyridineCyclization via S-AlkylationThiazole-2-thioneα-Haloketones, Malonates researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been instrumental in confirming its proposed structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In a typical ¹H NMR spectrum of a related 4-(4-methoxyphenyl)thiazole derivative, the methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet. The protons of the phenyl ring would exhibit a characteristic splitting pattern, likely as two doublets, corresponding to the ortho and meta protons relative to the methoxy group. A singlet corresponding to the C5-H proton of the thiazole (B1198619) ring would also be expected. The N-H proton of the thiazol-2(3H)-one ring would likely appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃~3.8Singlet
Phenyl-H (ortho to -OCH₃)~6.9Doublet
Phenyl-H (meta to -OCH₃)~7.7Doublet
Thiazole C5-H~7.1Singlet
Thiazole N-HVariable (broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its electronic environment. For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the thiazole and phenyl rings, and the methoxy carbon.

Drawing parallels from related structures, the carbonyl carbon (C=O) of the thiazol-2(3H)-one ring is expected to resonate at a significantly downfield chemical shift. The carbons of the 4-methoxyphenyl (B3050149) group would show characteristic signals, with the carbon attached to the oxygen atom appearing at a high chemical shift. The carbons of the thiazole ring would also have distinct resonances.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Thiazole C2)~170
Thiazole C4~145
Thiazole C5~110
Phenyl C (ipso, attached to thiazole)~127
Phenyl C (ortho to -OCH₃)~114
Phenyl C (meta to -OCH₃)~129
Phenyl C (para, attached to -OCH₃)~160
-OCH₃~55

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different bonds.

For this compound, the FT-IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thiazolone ring, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include the N-H stretching vibration, C-N stretching, C-S stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl ring. The C-O stretching of the methoxy group would also be observable.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretching3100-3300
C-H (Aromatic)Stretching3000-3100
C=OStretching1650-1700
C=C (Aromatic)Stretching1450-1600
C-NStretching1200-1350
C-O (Methoxy)Stretching1000-1300
C-SStretching600-800

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is scarce in the literature, the spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S bond.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Although a crystal structure for the exact compound this compound is not available in the reviewed literature, analysis of the closely related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, provides valuable insights into the likely solid-state conformation. In the crystal structure of the amino derivative, the molecule is not perfectly planar, with a dihedral angle between the thiazole and phenyl rings. The crystal packing is stabilized by intermolecular hydrogen bonds. It is plausible that this compound would also exhibit a non-planar conformation and engage in hydrogen bonding via its N-H and C=O groups, leading to the formation of supramolecular structures such as chains or dimers in the solid state.

Analysis of Molecular Conformation and Bond Parameters

A comprehensive analysis of a closely related derivative provides insight into the expected bond parameters. The following table outlines typical bond lengths and angles for the core structure, which are anticipated to be similar in this compound.

Bond/AngleParameterTypical Value (Å or °)
Bond Lengths
C=OThiazolone Ring~1.21
C-NThiazolone Ring~1.38
C-SThiazolone Ring~1.75
C=CThiazole Ring~1.34
C-CPhenyl Ring~1.39 (average)
C-OMethoxy Group~1.37
O-CH₃Methoxy Group~1.42
Bond Angles
O=C-NThiazolone Ring~125
C-N-CThiazolone Ring~110
C-S-CThiazolone Ring~90

Note: These values are illustrative and based on related structures. Precise parameters for this compound would require specific crystallographic data.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces dictate the packing of molecules in the crystal lattice. Analysis of similar structures reveals the prevalence of several key interactions.

The following table summarizes the types of intermolecular interactions that are likely to be significant in the crystal packing of this compound.

Interaction TypeDonor/Acceptor Groups InvolvedTypical Distance (Å)Role in Crystal Packing
π–π StackingPhenyl and/or Thiazole Rings~3.5 - 3.8Formation of dimers or extended columnar structures
C—H⋯O Hydrogen BondsC-H (aromatic/aliphatic) and O (carbonyl/methoxy)~2.2 - 2.8 (H⋯O)Linking molecules into chains or sheets
C—H⋯N Hydrogen BondsC-H (aromatic/aliphatic) and N (thiazole)~2.4 - 2.9 (H⋯N)Stabilizing the three-dimensional network
C—H⋯S Hydrogen BondsC-H (aromatic/aliphatic) and S (thiazole)~2.7 - 3.1 (H⋯S)Contributing to the overall supramolecular assembly

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

For thiazole derivatives, Hirshfeld analysis typically reveals that H···H contacts are the most significant contribution to the crystal packing, often accounting for over 30% of the total surface area. kayseri.edu.trnih.gov Other important contributions arise from C···H/H···C, O···H/H···O, and N···H/H···N contacts. kayseri.edu.trnih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For a molecule like this compound, the expected contributions to the Hirshfeld surface are outlined in the table below, based on analyses of similar compounds. kayseri.edu.trnih.govnih.gov

Contact TypeExpected Percentage ContributionSignificance
H···H> 30%Represents the most abundant, though weaker, van der Waals interactions. kayseri.edu.trnih.gov
C···H/H···C~20-25%Indicative of C-H···π interactions and general van der Waals forces. kayseri.edu.trnih.gov
O···H/H···O~5-10%Corresponds to C-H···O hydrogen bonds involving the carbonyl and methoxy groups. kayseri.edu.trnih.gov
N···H/H···N~5-15%Highlights the role of the thiazole nitrogen in hydrogen bonding. nih.gov
S···H/H···S~5%Shows the involvement of the thiazole sulfur in weak hydrogen bonds. kayseri.edu.tr

Mass Spectrometry for Molecular Formula Validation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₉NO₂S.

The expected mass spectrometric data for this compound is summarized below:

ParameterValue
Molecular FormulaC₁₀H₉NO₂S
Molecular Weight207.25 g/mol
Exact Mass207.03540 Da
Monoisotopic Mass207.03540 Da

High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, although specific fragmentation data for this compound is not detailed in the available literature.

Molecular Docking and Computational Target Interaction Studies

Principles and Methodologies of Molecular Docking for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Analogues

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves two main components: a search algorithm to generate a large number of possible conformations and orientations of the ligand within the receptor's binding site, and a scoring function to estimate the binding affinity for each of these poses.

For analogues of this compound, various docking software and methodologies are employed. The three-dimensional structures of the target proteins are often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com The preparation of both the ligand and the receptor is a crucial first step. This involves adding hydrogen atoms, assigning appropriate atomic charges, and defining the binding site or "grid box" where the docking will be performed. amazonaws.com Tools like AutoDock Vina are commonly used for these studies. amazonaws.com The search algorithm explores the conformational space of the ligand, while the scoring function, often based on a force field, calculates the binding energy for each generated pose. nih.govmdpi.com

Prediction of Binding Affinities and Molecular Recognition Events with Receptors

A primary output of molecular docking is the prediction of binding affinity, typically expressed as a binding energy value in kcal/mol. nih.govmdpi.com Lower binding energy values suggest a more stable ligand-receptor complex and, consequently, a higher predicted affinity. nih.govmdpi.com For thiazole (B1198619) derivatives, docking studies have been instrumental in predicting their potential as inhibitors for various protein targets. amazonaws.com

Molecular recognition is governed by the complementarity of the ligand's shape and chemical properties to the receptor's binding pocket. nih.gov The 4-(4-methoxyphenyl) group and the thiazolone core of the molecule are key pharmacophoric features that influence these recognition events. Docking simulations can reveal how subtle changes in the ligand's structure, such as the addition or modification of functional groups, can impact its binding affinity and selectivity for a particular receptor. nih.gov

Predicted Binding Affinities of Thiazole Analogues with Target Proteins
CompoundTarget ProteinBinding Energy (kcal/mol)
Derivative 8Penicillin-binding protein 4 (PBP4) E. coli-5.2
Derivative 8Penicillin-binding protein 4 (PBP4) S. aureus-5.6
Derivative 11Penicillin-binding protein 4 (PBP4) E. coli-6.6
Derivative 12Penicillin-binding protein 4 (PBP4) S. aureus-7.5

Analysis of Binding Site Interactions

A detailed analysis of the interactions between the ligand and the amino acid residues of the binding site provides a deeper understanding of the binding mode. These interactions are crucial for the stability of the ligand-receptor complex.

Hydrogen bonds are critical directional interactions that contribute significantly to the specificity and stability of ligand binding. mdpi.com In the context of this compound analogues, the nitrogen and oxygen atoms in the thiazole ring and the methoxy (B1213986) group can act as hydrogen bond acceptors, while the N-H group in the thiazolone ring can act as a hydrogen bond donor. nih.gov Docking studies can precisely identify the amino acid residues involved in these hydrogen bonding networks. researchgate.net For instance, studies on similar thiazole derivatives have shown hydrogen bond formation with residues like ASN 308 in penicillin-binding proteins. nih.gov

The aromatic rings present in this compound, namely the methoxyphenyl ring and the thiazole ring, can participate in various aromatic interactions. Pi-stacking interactions, where the pi-orbitals of aromatic rings overlap, are a significant stabilizing force. mdpi.comnih.gov These interactions can occur between the ligand and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov The methoxyphenyl group is particularly important for engaging in these types of interactions. mdpi.com

Key Binding Interactions of Thiazole Derivatives
Interaction TypeFunctional Group of LigandInteracting Amino Acid Residues (Examples)
Hydrogen BondingThiazole Nitrogen, Carbonyl OxygenASN 308, SER 303
Pi-StackingMethoxyphenyl Ring, Thiazole RingPhenylalanine, Tyrosine, Tryptophan
HydrophobicMethoxyphenyl RingLeucine, Isoleucine, Valine

Computational Identification of Potential Biological Targets

Beyond analyzing interactions with known receptors, computational approaches can also be used to identify novel biological targets for this compound and its analogues. This process, often referred to as reverse docking or target fishing, involves docking a ligand against a large library of protein structures to predict potential binding partners. By identifying proteins with high predicted binding affinities, new therapeutic applications for these compounds can be explored. This approach has been successfully used to identify potential targets for various heterocyclic compounds, expanding their known biological activity profiles. researchgate.net For thiazole derivatives, this could lead to the discovery of novel anti-inflammatory, anticancer, or antimicrobial targets. mdpi.comresearchgate.net

Enzyme Active Site Interactions

The 4-(4-methoxyphenyl)thiazole core has been identified as a versatile scaffold for interacting with various enzyme active sites. Docking studies have highlighted its potential to inhibit enzymes crucial in different pathological processes, such as diabetes and cancer.

α-Amylase

Derivatives of 4-(4-methoxyphenyl)thiazole have been investigated as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism and a key target in managing type 2 diabetes. Molecular docking simulations of these derivatives with human pancreatic α-amylase have been performed to understand their binding interactions. researchgate.netresearchgate.net For instance, a study on a series of arylidenehydrazinyl-4-methoxyphenyl)thiazoles identified a lead molecule with significant α-amylase inhibitory activity. researchgate.net The docking results for a potent compound from this series revealed a strong binding affinity within the enzyme's active site. researchgate.net

Enzyme TargetPDB IDCompound/Derivative StudiedKey Computational Findings
α-Amylase4W93 (Human Pancreatic)2-(2-arylidenehydrazinyl)-4-(4-methoxyphenyl)thiazole derivativesA binding energy of -8.833 kcal/mol was calculated for a potent derivative, indicating stable interaction within the active site. researchgate.net
TubulinNot SpecifiedDerivatives of 4-(4-Methoxyphenyl)-1,3-thiazole (B162873)Docking studies suggest binding at the colchicine (B1669291) site, which disrupts microtubule dynamics essential for mitosis. evitachem.com

Tubulin Colchicine Binding Site

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. The colchicine binding site on tubulin is a key target for small molecules that inhibit tubulin polymerization. Studies indicate that derivatives of 4-(4-Methoxyphenyl)-1,3-thiazole show potential as antiproliferative agents by interacting with this site. evitachem.com Molecular docking analyses suggest that these compounds may bind to the colchicine site, thereby interfering with the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. evitachem.com

Receptor Binding Site Interactions

Computational studies have also explored the interaction of the 4-(4-methoxyphenyl)thiazole scaffold with various G-protein coupled receptors (GPCRs) and ion channels, indicating its potential in cardiovascular and neurological applications.

Angiotensin II Receptor

Adenosine (B11128) A3 Receptor

The Adenosine A3 receptor is a therapeutic target for inflammatory conditions and cancer. Thiazole-based compounds have been recognized as potent antagonists for this receptor. epo.org Specifically, 2-amino-4-(4-methoxyphenyl)thiazole derivatives have been shown to achieve exceptionally high affinity for the Adenosine A3 receptor, with Ki values in the subnanomolar range. evitachem.com This strong binding is attributed to favorable hydrophobic interactions between the methoxyphenyl group and non-polar residues within the receptor's binding pocket. evitachem.com

KCNQ1 Potassium Channel

The KCNQ1 (or Kv7.1) potassium channel is critical for cardiac action potential repolarization. A derivative containing the 4-(4-methoxyphenyl)thiazole core, ML277 ((R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide), has been identified as a novel, potent, and selective activator of KCNQ1 channels. A high-throughput screening effort led to the discovery of this compound, highlighting the importance of the 4-(4-methoxyphenyl)thiazol-2-amine scaffold in achieving this activity.

Receptor/Ion Channel TargetCompound/Derivative StudiedKey Computational and Experimental Findings
Adenosine A3 Receptor2-Amino-4-(4-methoxyphenyl)thiazole derivativesAchieves subnanomolar affinity (Ki = 0.4 nM) primarily through hydrophobic interactions in the binding pocket. evitachem.com
KCNQ1 Potassium ChannelML277 ((R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide)Identified as a potent and selective KCNQ1 channel activator (EC₅₀ = 260 nM).

Structure Activity Relationship Sar Investigations of 4 4 Methoxyphenyl 1,3 Thiazol 2 3h One Derivatives

Influence of Substituent Position and Electronic Nature on Molecular Activity

The biological activity of 4-phenylthiazole (B157171) derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. Both the electronic properties (electron-donating or electron-withdrawing) and the location (ortho, meta, or para) of these substituents play a critical role in modulating the compound's interaction with target enzymes or receptors. nih.gov

Research has shown that the electronic nature of the substituent can have divergent effects depending on the biological target. For instance, in the pursuit of anticonvulsant agents, derivatives with an electron-withdrawing group (such as a nitro group) at the para-position of the phenyl ring demonstrated notable activity in electroshock tests. nih.gov Conversely, for certain anticancer applications, the presence of an electron-donating group, like a methyl group, at the para-position of the phenyl ring was found to increase cytotoxic activity. nih.gov This highlights that the optimal electronic properties of a substituent are context-dependent and must be tailored to the specific therapeutic target.

The position of the substituent is equally critical. SAR studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed that electron-donating groups on the 4-phenylthiazole moiety were well-tolerated at the ortho, meta, and para positions. nih.gov However, in other studies, a clear positional preference has been observed. For example, some research indicates that trifluoromethyl groups are well-tolerated at the ortho and para positions on the aromatic rings of benzothiazole-phenyl analogs. nih.gov In another study, the presence of an oxime moiety, which has electron-withdrawing properties, was shown to significantly enhance the antiproliferative activity of certain thiazole (B1198619) derivatives. mdpi.com

This demonstrates that a complex interplay between steric and electronic factors governs the molecule's ability to fit into a binding site and establish key interactions.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Binding and Selectivity

The 4-methoxyphenyl group is a recurring and significant feature in many biologically active thiazole derivatives, where it often plays a crucial role in enhancing binding affinity and conferring selectivity for specific biological targets. nih.gov Studies on antagonists for the human adenosine (B11128) A3 receptor have explicitly shown that the presence of a methoxy (B1213986) group at the 4-position of the phenyl ring leads to a great increase in both binding affinity and selectivity. nih.gov

The influence of the 4-methoxyphenyl moiety can be attributed to several physicochemical properties:

Electronic Effects : The methoxy group is a strong electron-donating group. This electronic contribution can influence the electron density of the entire molecule, potentially enhancing interactions with the biological target.

Steric Influence : The size and shape of the methoxyphenyl group can provide an optimal fit in the binding site, orienting the rest of the molecule for effective interaction. In some thiazole-carboxamide derivatives, the methoxyphenyl substituent is considered paramount for interaction with AMPA receptors. mdpi.com

In the development of anticancer agents, the 3,4,5-trimethoxyphenyl (TMP) moiety, a related pharmacophore, is also recognized for its potent activity. mdpi.com The presence of methoxy groups on the phenyl ring is a common strategy to improve the pharmacological profile of thiazole-based compounds, underscoring the importance of this specific substitution pattern. nih.gov

Impact of Core Heterocycle Modifications on Interaction Profiles

The central heterocyclic ring is a key determinant of a molecule's three-dimensional shape, electronic properties, and potential for hydrogen bonding. Modifying this core, a strategy known as bioisosteric replacement, can have a profound impact on the compound's interaction profile, affinity, and selectivity. nih.govopenaccessjournals.com Bioisosteres are atoms or groups that have broadly similar physical or chemical properties, allowing them to produce similar biological effects. nih.gov

A prominent example is the comparison between thiazole and thiadiazole derivatives. In a study targeting adenosine A3 receptors, replacing a 4-(4-methoxyphenyl)-2-aminothiazole core with a 3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl-amine scaffold led to a significant enhancement of binding affinity. nih.gov Specifically, an N-acetylated thiadiazole derivative showed an 8-fold increase in binding affinity compared to the corresponding thiazole derivative. nih.gov Molecular modeling suggested that an additional hydrogen bond between a nitrogen atom of the thiadiazole ring and a serine residue in the receptor's binding pocket, which was absent in the thiazole derivatives, could contribute to this increased affinity. nih.gov

The concept of bioisosteric replacement is widely applied in drug design:

1,3,4-Thiadiazoles are often used as bioisosteres for rings such as thiazole, oxadiazole, and pyridine. nih.gov

1,2,4-Oxadiazoles are employed as stable bioisosteric substitutes for ester and amide groups, maintaining biological activity while resisting enzymatic degradation. researchgate.net

1,2,3-Triazoles are also versatile bioisosteres, frequently used to replace amide bonds due to their structural rigidity and ability to act as hydrogen bond donors and acceptors. unimore.it

These modifications alter the geometry and electronic distribution of the molecule, leading to different interactions with the target protein and potentially improving pharmacological properties.

Stereochemical Considerations in Structure-Activity Relationships

While the core 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one structure is achiral, the introduction of substituents can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is a critical factor in drug-receptor interactions, as biological targets like enzymes and receptors are themselves chiral. Consequently, stereoisomers of a compound can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

The synthesis of new thiazole derivatives often results in specific stereoisomers. For example, the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate demonstrates how specific reaction conditions can favor the formation of one geometric isomer over another. nih.gov Although direct comparisons of the biological activity between the E and Z isomers were not the focus of this particular study, it underscores the importance of controlling stereochemistry during synthesis.

In medicinal chemistry, it is a well-established principle that different stereoisomers can have distinct biological effects. For example, when a ketone group on a derivative of a 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was reduced, it formed a racemic secondary alcohol, creating a new chiral center. While the individual enantiomers were not separated and tested independently in this case, this synthetic step highlights a common route through which chirality is introduced into such scaffolds.

The differential activity of stereoisomers is fundamental to SAR. The spatial orientation of functional groups determines how well a molecule can fit into its binding site and form crucial interactions. One enantiomer may bind with high affinity, leading to a desired therapeutic effect, while the other may bind weakly, be inactive, or even interact with a different target, potentially causing off-target effects. Therefore, when designing and evaluating derivatives of this compound that contain chiral centers, the separation and individual testing of stereoisomers are essential steps in elucidating a complete and accurate structure-activity relationship.

Mechanistic Elucidation of Molecular Interactions

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Thiazole-containing compounds have been identified as inhibitors of various enzymes, playing a role in the modulation of key physiological processes. For instance, certain thiazole (B1198619) derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them of interest in cancer research. nih.govevitachem.com Molecular docking studies on some of these related compounds suggest that they may bind to the colchicine (B1669291) site on tubulin, thereby disrupting the dynamics of microtubules, which are essential for the formation of the mitotic spindle. nih.govevitachem.com

Another area where thiazole derivatives have shown promise is in the inhibition of enzymes like tyrosinase. This enzyme is a key player in melanin (B1238610) biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology. Studies on related compounds have explored their potential to interact with the active site of tyrosinase, thereby modulating its activity.

Analysis of Protein Binding Mechanisms

The biological effects of a compound are often mediated through its binding to specific proteins. The thiazole scaffold is a common feature in molecules that bind to a variety of proteins. For example, derivatives of [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene] have been studied for their anticancer activity, which is predicated on their interaction with cellular protein targets. dmed.org.ua

In silico docking studies performed on analogous thiazole compounds have provided insights into their potential binding modes within the active sites of target proteins. nih.gov These computational models suggest that interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues are crucial for binding affinity and specificity. The 4-methoxyphenyl (B3050149) group, in particular, can play a significant role in establishing hydrophobic and van der Waals interactions within a protein's binding pocket.

For 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, it is plausible that it engages with protein targets through similar mechanisms. However, without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, the precise nature of its protein binding remains speculative.

Exploration of Modulatory Effects on Receptor Activity

Thiazole derivatives have also been investigated as modulators of various cell surface and nuclear receptors. For instance, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been designed and evaluated for their binding affinity to corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders. nih.gov These studies highlight the potential of the thiazole scaffold to be incorporated into molecules that can selectively target and modulate receptor function.

Currently, there is no direct evidence in the scientific literature to suggest that this compound has been evaluated for its modulatory effects on any specific receptor. Receptor binding assays would be the first step in exploring this aspect of its molecular interactions.

Understanding Molecular Basis of Specific Biological Pathways Engagement

The engagement of a small molecule with a specific biological pathway is the result of its cumulative interactions with various enzymes, proteins, and receptors within that pathway. For thiazole derivatives, their involvement in pathways related to cell cycle regulation and apoptosis has been a key area of research, particularly in the context of cancer. nih.govevitachem.com

The inhibition of tubulin polymerization by certain thiazole compounds, for example, directly impacts the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death). nih.gov In vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. nih.gov

The potential for this compound to engage in specific biological pathways is an area that requires further investigation. Cellular assays, gene expression profiling, and proteomic studies would be instrumental in identifying the pathways modulated by this compound and understanding the molecular basis of its biological activity.

Advanced Research Avenues and Future Perspectives in 4 4 Methoxyphenyl 1,3 Thiazol 2 3h One Research

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel derivatives of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one. By leveraging large datasets of existing thiazole (B1198619) compounds and their known biological activities, ML algorithms can identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. These models can predict the therapeutic potential of virtual compounds before they are synthesized, dramatically accelerating the discovery pipeline.

Generative AI models can design novel molecular structures based on the this compound scaffold, optimized for specific properties such as binding affinity to a target protein, metabolic stability, or reduced toxicity. Predictive models, trained on experimental data, can then screen these virtual libraries to identify the most promising candidates for synthesis and biological testing. This data-driven framework allows for a more focused and efficient exploration of the chemical space around the core molecule.

Below is a conceptual data table illustrating the type of inputs an ML model would use for predicting the activity of new derivatives.

Derivative IDMolecular Descriptors (e.g., LogP, TPSA, MW)Target ProteinPredicted IC₅₀ (nM)Predicted Toxicity Score
MPT-0013.1, 65.4, 350.4Kinase A45.20.15
MPT-0023.5, 72.1, 380.5Protease B120.70.22
MPT-0032.9, 60.8, 345.4Kinase A25.80.11
MPT-0044.2, 65.4, 410.6Kinase C88.10.35

This table is for illustrative purposes only.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Interactions

Understanding how this compound and its derivatives interact with their biological targets in real-time and within a native-like environment is crucial for elucidating their mechanism of action. Advanced spectroscopic techniques are central to achieving this goal by enabling in situ monitoring of these molecular interactions.

Saturation Transfer Difference (STD) NMR is a powerful NMR technique used to study ligand-receptor interactions in solution. nih.govfrontiersin.org By selectively saturating signals from a target protein, magnetization is transferred to any small molecule that binds to it. frontiersin.orgjeol.com This allows for the identification of binding and the mapping of the specific parts of the ligand—in this case, a derivative of this compound—that are in close proximity to the protein surface. frontiersin.org This technique can determine binding constants and provide structural insights into the binding mode without the need for protein crystallization. nih.gov

Surface Plasmon Resonance (SPR) is another key label-free technique for real-time analysis of molecular interactions. jelsciences.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the thiazole derivative is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time, providing quantitative data on association and dissociation rates (kinetics) as well as binding affinity. jelsciences.com

These methods, among others like fluorescence spectroscopy and isothermal titration calorimetry, provide a dynamic view of the binding process, offering invaluable data for validating computational models and guiding the rational design of more potent and selective analogues. jelsciences.com

Exploration of Multi-Target Directed Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. The "one molecule, one target" paradigm is increasingly being supplemented by the design of Multi-Target Directed Ligands (MTDLs)—single compounds engineered to interact with two or more distinct biological targets. nih.gov The this compound scaffold is a promising starting point for developing MTDLs.

The strategy involves creating hybrid molecules that combine the structural features of this compound with other pharmacophores known to bind to different, disease-relevant targets. For example, by linking the thiazole core to a moiety known to inhibit a different enzyme in a complementary pathway, a synergistic therapeutic effect could be achieved. This approach could lead to improved efficacy and a reduced likelihood of developing drug resistance.

ScaffoldLinked PharmacophorePotential Target 1 (from Thiazole)Potential Target 2 (from Pharmacophore)
This compoundSulfonamide MoietyProtein KinaseCarbonic Anhydrase
This compoundN-benzyl-piperidineTubulinAcetylcholinesterase
This compoundHydroxamic AcidApoptosis RegulatorHistone Deacetylase (HDAC)

This table represents a conceptual framework for MTDL design.

Applications in Chemical Biology as Probes for Biological Systems

Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in living cells or organisms.

To serve as a probe, the core molecule can be functionalized with various reporter tags without compromising its binding affinity for the target.

Fluorescent Probes : Attaching a fluorophore allows for the visualization of the target protein's location and dynamics within live cells using advanced microscopy techniques.

Biotinylated Probes : Adding a biotin (B1667282) tag enables the isolation and identification of the target protein and its binding partners from cell lysates through affinity purification.

Photo-affinity Probes : Incorporating a photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation, enabling unambiguous target identification.

The development of such probes from the this compound scaffold would provide powerful tools for target validation and for dissecting the complex cellular pathways in which the target protein is involved.

Probe TypeAttached MoietyApplication
FluorescentFluorescein, RhodamineLive-cell imaging, Fluorescence microscopy
AffinityBiotin, DesthiobiotinProtein pull-down, Target identification
Photo-affinityBenzophenone, Aryl AzideCovalent labeling of target protein

This table outlines potential modifications for creating chemical probes.

Computational Design of Bio-inspired this compound Analogues

Nature provides a vast library of complex molecules with potent biological activities. Many natural products, particularly those from marine sources like sponges and tunicates, contain thiazole rings as key structural components. mdpi.com These natural bioactive peptides often exhibit unique structural features that make them attractive starting points for drug discovery. mdpi.com

Computational design can be used to create "bio-inspired" analogues of this compound that mimic the structural or functional properties of these thiazole-containing natural products. By studying the three-dimensional structure and binding modes of natural products, researchers can design simpler, more synthetically accessible molecules that retain the key pharmacophoric features. This approach combines the structural novelty of natural products with the synthetic tractability of the this compound scaffold, opening avenues for the discovery of compounds with novel mechanisms of action. researchgate.net In silico methods, such as molecular docking and molecular dynamics simulations, are essential for designing these new analogues and predicting their interaction with biological targets. acs.org

Q & A

Basic: What are the established synthetic routes for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via cyclization reactions involving precursors like 4-methoxybenzaldehyde and thioacetamide derivatives. A common approach involves refluxing in ethanol or THF under acidic or basic conditions. For optimization:

  • Catalyst Selection: Use anhydrous conditions with catalytic acetic acid to enhance cyclization efficiency.
  • Temperature Control: Maintain reflux temperatures (70–80°C) to prevent side reactions.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, achieving yields >70% .
  • Characterization: Validate purity via melting point analysis (e.g., 148–150°C for analogs) and spectroscopic techniques (IR: C=O stretch ~1658 cm⁻¹; ¹H NMR: methoxy protons at δ 3.8–3.9 ppm) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1658 cm⁻¹, C-S-C at ~1009 cm⁻¹) .
  • NMR Spectroscopy: Use DMSO-d₆ for solubility; observe methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247 for analogs) and fragmentation patterns .
  • HPLC: Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced: How can researchers resolve crystallographic disorders or twinning in X-ray diffraction data for this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.710–0.920 Å) to improve signal-to-noise ratios.
  • Refinement Tools: Apply SHELXL for anisotropic displacement parameter refinement and TWIN/BASF commands to model twinning .
  • Validation: Cross-check with WinGX for metric analysis (e.g., R-factor <0.05) and ORTEP for visualizing thermal ellipsoids .
  • Example: A related thiazole analog showed resolved disorders via partial occupancy refinement of methoxy groups .

Advanced: How should discrepancies between spectroscopic data and computational modeling results be addressed?

Methodological Answer:

  • Modeling Software: Optimize geometries using Gaussian 09 at the B3LYP/6-31G(d) level and compare with experimental NMR/IR data.
  • Dynamic Effects: Account for solvent interactions (e.g., DMSO polarization in NMR) via IEF-PCM calculations .
  • Case Study: Discrepancies in C=O stretching frequencies (IR vs. DFT) were resolved by incorporating anharmonic corrections .

Advanced: What strategies are effective for comparative studies with structural analogs (e.g., nitro/methoxy-substituted thiazoles)?

Methodological Answer:

  • Library Design: Synthesize analogs with substituent variations (e.g., nitro at C8, methoxy at C4) .
  • Biological Assays: Test against cancer cell lines (e.g., HCT-116) using MTT assays, comparing IC₅₀ values .
  • SAR Analysis: Correlate electronic effects (Hammett σ values) of substituents with activity .

Advanced: How can thermal stability and decomposition pathways be analyzed for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂; observe decomposition onset (~200°C for methoxy analogs) .
  • DSC: Identify melting points (e.g., 183–185°C) and phase transitions .
  • Mechanistic Insight: Methoxy groups enhance stability via resonance, while nitro substituents lower decomposition thresholds .

Advanced: What computational methods align with crystallographic data to predict electronic properties?

Methodological Answer:

  • Charge Density Analysis: Use multipole refinement (XD2006) to map electrostatic potentials, correlating with DFT-calculated HOMO/LUMO gaps .
  • Example: A related chromenone-thiazole hybrid showed a HOMO-LUMO gap of 3.2 eV, consistent with UV-Vis absorption at 380 nm .

Advanced: How can researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection: Prioritize kinases or tubulin polymerization based on structural similarity to active analogs (e.g., pyrazolyl-thiazoles) .
  • Protocol: Use 24-hour exposure to HCT-116 cells at 10–100 µM, with doxorubicin as a positive control .
  • Data Analysis: Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and validate with triplicate experiments .

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